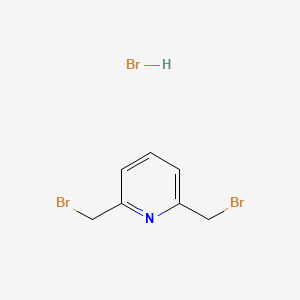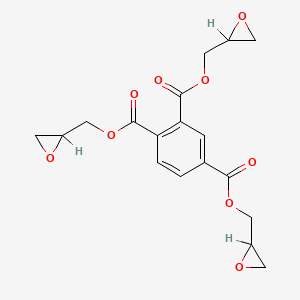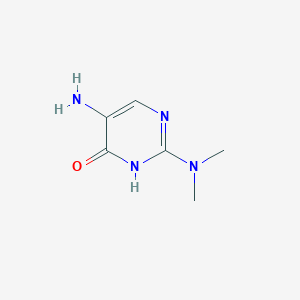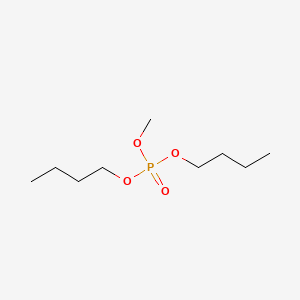
2,6-Bis(bromomethyl)pyridine hydrobromide
Descripción general
Descripción
2,6-Bis(bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts has been demonstrated . The bioconversion enabled titers exceeding 12 g L −1 with a space–time yield of 0.8 g L −1 h −1 . The reaction conditions for the synthesis of 2,6-Bis(bromomethyl)pyridine involve the use of 2.6-bis(hydroxymethyl)pyridine with hydrogen bromide in water at 125°C, followed by a reaction with sodium hydrogencarbonate in water at pH=8 .Molecular Structure Analysis
The crystal structure of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c axis .Chemical Reactions Analysis
2,6-Bis(bromomethyl)pyridine participates in the synthesis of dicationic imidazolium-linked cyclophane . It may also be used in the preparation of a new pyridine-pyrazole derivative, 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.95 . Its melting point is 85-87 °C (lit.) . The empirical formula is C7H7Br2N .Aplicaciones Científicas De Investigación
1. Polymer Synthesis
2,6-Bis(bromomethyl)pyridine hydrobromide is used in polymer synthesis. For example, it facilitates the creation of new hyperbranched polyelectrolytes, as evidenced in the synthesis of hyperbranched Poly[bis(alkylene)pyridinium]s from 3,5-Bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide (Monmoton et al., 2008).
2. Coordination Chemistry and Catalysis
This compound is instrumental in the field of coordination chemistry. For instance, it is used in synthesizing chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, which show significant activity in the polymerization of ethylene (Hurtado et al., 2009).
3. Synthesis of Organic Compounds
2,6-Bis(bromomethyl)pyridine hydrobromide is used in the selective synthesis of organic compounds, like the selective mono bromination of 1,4-Dihydropyridines (Mirzaei & Zenouz, 1997).
4. Development of Novel Ligands
It plays a crucial role in the development of novel ligands, which are key in the formation of metal complexes. An example includes the synthesis of a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains (Tovee et al., 2010).
5. Metal Complex Formation
The compound is significant in the formation of N-Heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex (Simons et al., 2003).
6. Chemosensing Applications
It's involved in chemosensing applications, such as the use of 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions (Chetia & Iyer, 2008).
Safety And Hazards
2,6-Bis(bromomethyl)pyridine hydrobromide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse thoroughly with water for at least 15 minutes, respectively . If swallowed, it is advised to rinse mouth with water and consult a physician .
Direcciones Futuras
The biocatalytic route for the synthesis of 2,6-bis(hydroxymethyl)pyridine offers a simpler and more sustainable alternative to multistep organic synthesis protocols . This suggests potential future directions in the development of more efficient and environmentally friendly synthesis methods for similar compounds.
Propiedades
IUPAC Name |
2,6-bis(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALJOYSDWMTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579246 | |
| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)pyridine hydrobromide | |
CAS RN |
73004-40-7 | |
| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)












